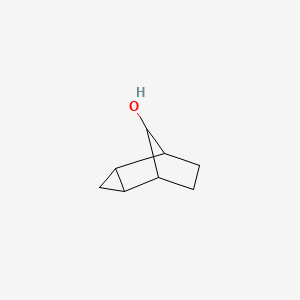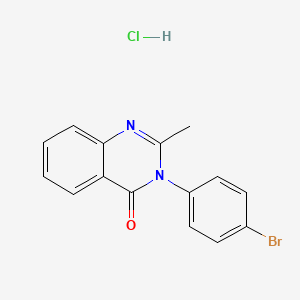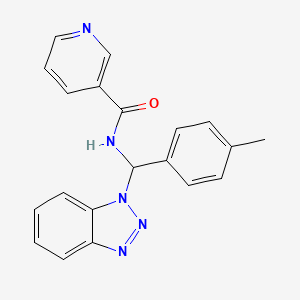![molecular formula C18H21N2O9S- B13730830 2-[Carboxymethyl-[3-(2,5-dioxopyrrol-1-yl)propyl]amino]acetic acid;4-methylbenzenesulfonate CAS No. 207613-07-8](/img/structure/B13730830.png)
2-[Carboxymethyl-[3-(2,5-dioxopyrrol-1-yl)propyl]amino]acetic acid;4-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(CARBOXYMETHYL)-N-[3-(2,5-DIHYDRO-2,5-DIOXO-1H-PYRROL-1-YL)PROPYL]-MONO(4-METH) is a complex organic compound that features a carboxymethyl group and a pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(CARBOXYMETHYL)-N-[3-(2,5-DIHYDRO-2,5-DIOXO-1H-PYRROL-1-YL)PROPYL]-MONO(4-METH) typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Carboxymethyl Group: This step may involve carboxylation reactions using reagents such as chloroacetic acid.
Coupling Reactions: The final step often involves coupling the pyrrolidine ring with the carboxymethyl group under specific reaction conditions, such as the presence of catalysts and controlled temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-(CARBOXYMETHYL)-N-[3-(2,5-DIHYDRO-2,5-DIOXO-1H-PYRROL-1-YL)PROPYL]-MONO(4-METH) can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound may be used as a building block for synthesizing more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology
In biological research, the compound may be studied for its potential interactions with biomolecules, such as proteins and nucleic acids.
Medicine
In medicine, the compound may be investigated for its potential therapeutic properties, including its ability to modulate biological pathways.
Industry
In industrial applications, the compound may be used in the synthesis of specialty chemicals, pharmaceuticals, and materials.
Mecanismo De Acción
The mechanism of action of N-(CARBOXYMETHYL)-N-[3-(2,5-DIHYDRO-2,5-DIOXO-1H-PYRROL-1-YL)PROPYL]-MONO(4-METH) involves its interaction with specific molecular targets. These interactions may include binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N-(CARBOXYMETHYL)-N-[3-(2,5-DIHYDRO-2,5-DIOXO-1H-PYRROL-1-YL)PROPYL]-MONO(4-METH)
- N-(CARBOXYMETHYL)-N-[3-(2,5-DIHYDRO-2,5-DIOXO-1H-PYRROL-1-YL)PROPYL]-MONO(4-ETH)
- N-(CARBOXYMETHYL)-N-[3-(2,5-DIHYDRO-2,5-DIOXO-1H-PYRROL-1-YL)PROPYL]-MONO(4-PROP)
Uniqueness
The uniqueness of N-(CARBOXYMETHYL)-N-[3-(2,5-DIHYDRO-2,5-DIOXO-1H-PYRROL-1-YL)PROPYL]-MONO(4-METH) lies in its specific structural configuration, which may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Número CAS |
207613-07-8 |
|---|---|
Fórmula molecular |
C18H21N2O9S- |
Peso molecular |
441.4 g/mol |
Nombre IUPAC |
2-[carboxymethyl-[3-(2,5-dioxopyrrol-1-yl)propyl]amino]acetic acid;4-methylbenzenesulfonate |
InChI |
InChI=1S/C11H14N2O6.C7H8O3S/c14-8-2-3-9(15)13(8)5-1-4-12(6-10(16)17)7-11(18)19;1-6-2-4-7(5-3-6)11(8,9)10/h2-3H,1,4-7H2,(H,16,17)(H,18,19);2-5H,1H3,(H,8,9,10)/p-1 |
Clave InChI |
WRLONHPTPXRPQG-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC(=O)N(C1=O)CCCN(CC(=O)O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


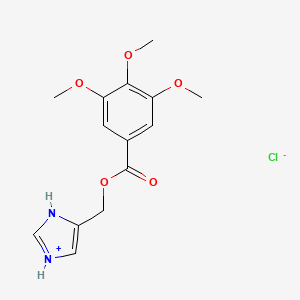
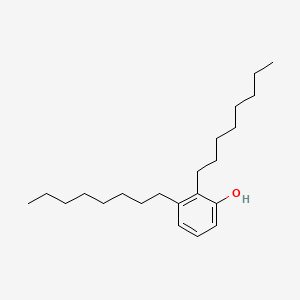
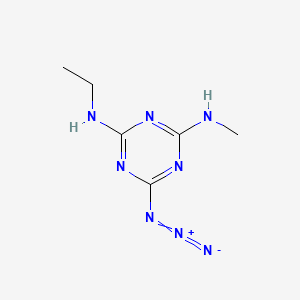
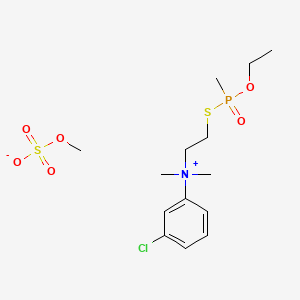
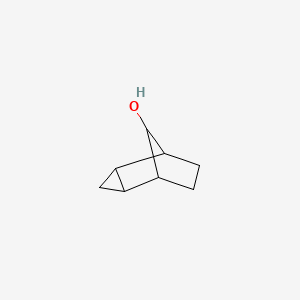
![(1R,12R)-7-bromo-9-methoxy-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6,8,10(17),15-tetraen-14-one](/img/structure/B13730771.png)
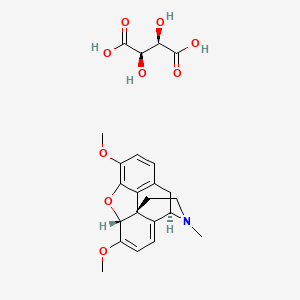

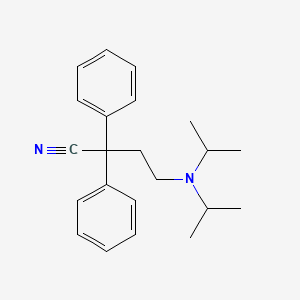
![[(E)-1,2-dichloro-3,3-dimethoxy-3-phenylprop-1-enyl]benzene](/img/structure/B13730796.png)
